Cas no 4965-97-3 (Bryodulcosigenin)

Bryodulcosigenin 化学的及び物理的性質
名前と識別子
-
- Bryodulcosigenin
- (3S,8S,9R,10R,13R,14S,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
- NSC 710352
- (9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one
- Bryodulocosigenin
- C08789
- (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pent
- 4965-97-3
- Q27105986
- CHEBI:3198
- NS00094634
- DTXSID10331635
- AKOS040760308
- DA-51437
-
- インチ: 1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24+,28+,29-,30+/m1/s1
- InChIKey: FPMQKXQOBKDVHF-UBZQVJRLSA-N
- ほほえんだ: O=C1C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])=C3C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@@]3([H])[C@@]21C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 474.37091g/mol
- ひょうめんでんか: 0
- XLogP3: 5.1
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 474.37091g/mol
- 単一同位体質量: 474.37091g/mol
- 水素結合トポロジー分子極性表面積: 77.8Ų
- 重原子数: 34
- 複雑さ: 858
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 474.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 186 ºC (ethyl ether )
- ふってん: 594.9°C at 760 mmHg
- フラッシュポイント: 327.6°C
- 屈折率: 1.547
- ようかいど: Insuluble (1.9E-3 g/L) (25 ºC),
- PSA: 77.76000
- LogP: 5.67960
- じょうきあつ: 0.0±3.8 mmHg at 25°C
Bryodulcosigenin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Bryodulcosigenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1851-20mg |
Bryodulcosigenin |
4965-97-3 | 98% | 20mg |
$296 | 2023-09-19 | |
TargetMol Chemicals | TN1455-50mg |
Bryodulcosigenin |
4965-97-3 | 99.24% | 50mg |
¥ 8760 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1455-100 mg |
Bryodulcosigenin |
4965-97-3 | 99.24% | 100MG |
¥18144.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1455-10 mg |
Bryodulcosigenin |
4965-97-3 | 99.24% | 10mg |
¥4480.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1851-10mg |
Bryodulcosigenin |
4965-97-3 | 98% | 10mg |
$165 | 2023-09-19 | |
A2B Chem LLC | AG29199-50mg |
(9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one |
4965-97-3 | >98%(HPLC) | 50mg |
$1113.00 | 2024-04-19 | |
A2B Chem LLC | AG29199-10mg |
(9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one |
4965-97-3 | >98%(HPLC) | 10mg |
$548.00 | 2024-04-19 | |
TargetMol Chemicals | TN1455-25mg |
Bryodulcosigenin |
4965-97-3 | 99.24% | 25mg |
¥ 6480 | 2024-07-20 | |
Aaron | AR00DICB-100mg |
(9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one |
4965-97-3 | 95% | 100mg |
$1709.00 | 2025-02-11 | |
Aaron | AR00DICB-5mg |
(9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one |
4965-97-3 | 95% | 5mg |
$418.00 | 2025-02-11 |
Bryodulcosigenin 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Bryodulcosigeninに関する追加情報
Bryodulcosigenin: A Comprehensive Overview
Bryodulcosigenin, also known by its CAS number 4965-97-3, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of glycyrrhetinic acid, which is commonly found in licorice roots. Recent studies have highlighted its role in various biological processes, making it a subject of interest for researchers in the fields of pharmacology, nutrition, and natural product chemistry.
The name "Bryodulcosigenin" itself is derived from its structural components, with "bryo" referring to its origin in certain plant species and " dulcosigenin" indicating its glycyrrhetinic acid backbone. This naming convention reflects the compound's natural origins and its chemical composition. Researchers have identified that Bryodulcosigenin exhibits antioxidant and anti-inflammatory properties, which are crucial for understanding its potential therapeutic applications.
In recent years, advancements in analytical techniques have allowed for a deeper understanding of Bryodulcosigenin's molecular structure and bioactivity. For instance, studies using high-resolution mass spectrometry have revealed the precise molecular formula of Bryodulcosigenin as C20H30O10. This detailed structural information has been instrumental in elucidating its pharmacokinetic properties and bioavailability.
One of the most promising areas of research involving Bryodulcosigenin is its potential as an anti-cancer agent. Preclinical studies have demonstrated that Bryodulcosigenin can induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective cytotoxicity that could be advantageous in chemotherapy. Additionally, Bryodulcosigenin has shown synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing side effects.
Beyond cancer therapy, Bryodulcosigenin has also been investigated for its role in managing chronic inflammatory diseases such as arthritis and cardiovascular disorders. Its ability to modulate key inflammatory pathways, including the NF-κB and MAPK signaling pathways, underscores its potential as a novel therapeutic agent for these conditions.
The global market for natural products with bioactive properties is rapidly expanding, driven by increasing consumer demand for safer and more effective health supplements. In this context, Bryodulcosigenin stands out as a valuable ingredient due to its proven health benefits and minimal side effects compared to synthetic alternatives.
In conclusion, Bryodulcosigenin (CAS No. 4965-97-3) represents a significant advancement in the field of natural product research. With ongoing studies exploring its diverse applications in medicine and nutrition, this compound holds immense promise for future therapeutic developments.




